molecular formula C12H17ClN2 B15308169 N-(3-Chlorophenyl)-1-methylpiperidin-4-amine

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine

Cat. No.: B15308169
M. Wt: 224.73 g/mol
InChI Key: IBSAYCNVYJWYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine is a secondary amine featuring a piperidine core substituted with a methyl group at the 1-position and a 3-chlorophenyl moiety at the 4-amino position. Its structural simplicity allows for diverse synthetic modifications, as seen in analogs discussed below .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C12H17ClN2/c1-15-7-5-11(6-8-15)14-12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3

InChI Key

IBSAYCNVYJWYGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-1-methylpiperidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, followed by deprotection and selective intramolecular cyclization to yield the desired piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between N-(3-Chlorophenyl)-1-methylpiperidin-4-amine and related compounds:

Compound Name Core Structure Key Substituents/Modifications Biological Relevance Reference
This compound Piperidine 1-methyl, 4-(3-chlorophenyl)amine CNS targeting (hypothesized)
Liproxstatin (Lip-1) Spiro-piperidine-quinoxaline 3-chlorobenzyl, spiro junction Antioxidant (lab-tested)
N-(3-Chlorobenzyl)-1-[2-(piperidinyl)ethyl]pyrazol-4-amine Pyrazole 3-chlorobenzyl, piperidinyl ethyl chain Kinase inhibition (potential)
N-(3-Chlorophenyl)isoquinolin-1-amine Isoquinoline Direct 3-chlorophenyl attachment Anticancer (in vitro)
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine Piperidine 3-trifluoromethylbenzyl Enhanced lipophilicity

Key Observations :

  • This structural rigidity may enhance binding to redox-active enzymes .
  • Isoquinoline Analogs: The extended aromatic system in increases molecular weight (255.2 g/mol vs. ~240 g/mol for the target compound) and may reduce solubility, limiting bioavailability .
  • Trifluoromethyl Substitution : The CF3 group in significantly elevates lipophilicity (logP ~2.5 vs. ~1.8 for chloro analogs), enhancing membrane permeability but risking metabolic instability .

Activity Insights :

  • The target compound’s piperidine core may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels due to its basic amine .
  • Liproxstatin’s spiro structure and redox-active quinoxaline moiety make it effective in mitigating lipid peroxidation, a mechanism absent in the simpler target compound .

Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine derivatives like the target compound are prone to N-demethylation or oxidation, whereas pyrazole () and trifluoromethyl () analogs may resist hepatic degradation due to steric or electronic effects .
  • Bioavailability : The target compound’s lower molecular weight and moderate logP suggest favorable oral absorption compared to bulkier analogs like Liproxstatin .

Biological Activity

N-(3-Chlorophenyl)-1-methylpiperidin-4-amine is a compound that has garnered attention for its significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of Biological Activity

Research indicates that this compound interacts with various biological systems, primarily through enzyme inhibition and receptor binding. Its mechanism of action is often linked to neurotransmitter receptors, leading to alterations in cellular signaling pathways. Notably, the compound has shown promise in therapeutic applications such as analgesia and anti-inflammatory effects.

  • Receptor Interaction : The compound has been studied for its binding affinity to specific neurotransmitter receptors, which play critical roles in modulating pain and inflammation.
  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways, which may contribute to its pharmacological properties .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound through various experimental approaches:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of piperidine compounds, including this compound, exhibited cytotoxic effects against cancer cell lines such as myeloma and leukemia. Molecular docking studies suggested that these compounds interact effectively with target proteins involved in cancer progression .
  • Analgesic and Anti-inflammatory Effects : Animal models have shown that this compound can reduce pain responses and inflammation, indicating its potential as an analgesic agent. The compound's mechanism involves modulation of inflammatory mediators and pain pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
1-[(3-chlorophenyl)methyl]-N-methylpiperidin-3-amineC13H16ClNDifferent substitution position
N-(3-chlorobenzyl)-N-methylpiperidin-4-amineC13H16ClNBenzyl group instead of chlorophenyl
(3S,4R)-3-fluoro-1-methylpiperidin-4-amineC11H14FNFluorine substituent; distinct biological properties
N-(4-chlorobenzyl)-N-methylpiperidin-4-amineC13H16ClNChlorobenzyl substituent at a different position

This comparison highlights the unique substitution pattern on the piperidine ring of this compound, which may influence its biological activities differently from those of similar compounds.

Pharmacological Applications

The potential applications of this compound extend into several therapeutic areas:

  • Cancer Therapy : Its cytotoxic properties make it a candidate for further development as an anti-cancer agent.
  • Neurological Disorders : Given its interaction with neurotransmitter systems, it may also hold promise for treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase and enhancing cholinergic signaling .
  • Pain Management : The analgesic effects suggest its utility in managing chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Chlorophenyl)-1-methylpiperidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-methylpiperidin-4-amine with a 3-chlorophenyl electrophile (e.g., aryl halide) under Buchwald-Hartwig conditions or using copper-catalyzed cross-coupling. Optimization includes varying solvents (e.g., DMF, acetonitrile), catalysts (e.g., Pd or Cu-based), and temperatures to improve yield and purity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Purity can be verified via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for the chlorophenyl group) and piperidine methyl groups (δ 2.2–2.8 ppm). 13C NMR confirms quaternary carbons (e.g., C-Cl at ~125 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (C12H16ClN2, MW 223.7 g/mol). High-resolution MS validates elemental composition .
  • UV-Vis : Absorbance maxima near 270–290 nm (π→π* transitions in aromatic systems) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO final) .
  • Stability : Stable at −20°C under inert gas (N2/Ar). Avoid prolonged exposure to light or moisture to prevent decomposition .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Compare to structurally similar compounds (e.g., N-(2-chlorophenyl) analogs) for baseline activity .
  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR) via competitive binding assays, referencing known inhibitors like AG1478 (a chlorophenyl-containing quinazoline derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperidine methylation) impact biological activity?

  • Structure-Activity Relationship (SAR) :

SubstituentKey EffectExample Reference
3-ChlorophenylEnhanced lipophilicity, kinase binding
2,4-DinitrophenylIncreased cytotoxicity
Piperidine N-methylImproved metabolic stability
  • Design Strategy : Replace the chloro group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target interactions .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes, receptors)?

  • Kinase Inhibition : Molecular docking (AutoDock Vina) suggests the chlorophenyl group occupies hydrophobic pockets in kinase active sites. Mutagenesis studies (e.g., EGFR T790M mutation) validate binding specificity .
  • Cytotoxicity : ROS generation and mitochondrial membrane depolarization observed in treated cells (flow cytometry with JC-1 dye) .

Q. How can computational modeling guide the optimization of this compound derivatives?

  • Docking Studies : Use crystal structures of target proteins (PDB IDs: e.g., 1M17 for EGFR) to predict binding poses. Focus on π-π stacking (chlorophenyl with Phe residues) and hydrogen bonding (piperidine NH) .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

  • Troubleshooting :

  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Verify via HPLC and elemental analysis; impurities >5% skew results .
  • Cell Line Variability : Use multiple lines (e.g., primary vs. immortalized cells) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.